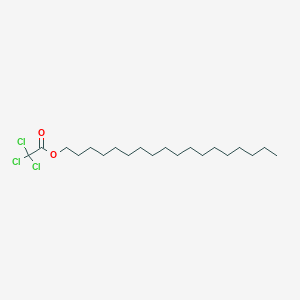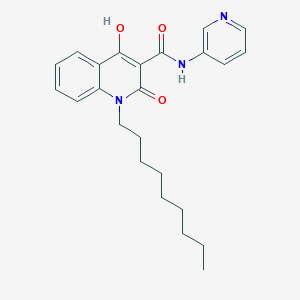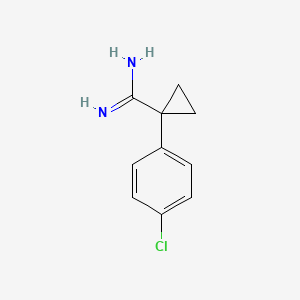![molecular formula C18H16N4O3 B12041726 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazine-5(4H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(((2-(4-HO-3-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-PHENYLBENZAMIDE
- N’- (4-HO-3-METHOXYBENZYLIDENE)-3- (3-NITROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-(2-(4-HO-3-METHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Uniqueness
4-((4-HO-3-METHOXYBENZYLIDENE)AMINO)-3-METHYL-6-PHENYL-1,2,4-TRIAZIN-5(4H)-ONE stands out due to its unique triazine core structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C18H16N4O3 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H16N4O3/c1-12-20-21-17(14-6-4-3-5-7-14)18(24)22(12)19-11-13-8-9-15(23)16(10-13)25-2/h3-11,23H,1-2H3/b19-11+ |
Clave InChI |
GTRBEMYYNXEUPV-YBFXNURJSA-N |
SMILES isomérico |
CC1=NN=C(C(=O)N1/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
SMILES canónico |
CC1=NN=C(C(=O)N1N=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


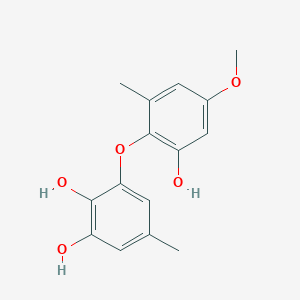
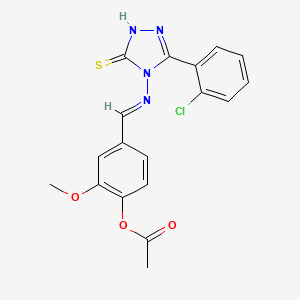
![3-Methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041661.png)
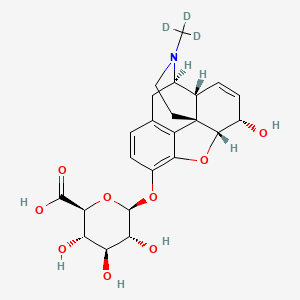



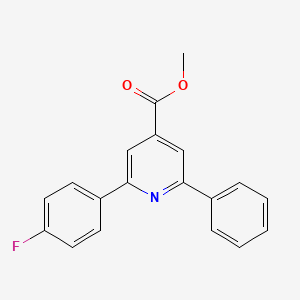
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide](/img/structure/B12041692.png)
